APTO-253 isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APTO-253 isomer is an isomer of APTO-253 with the Fluoro-atom in 6-position. APTO-253 also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.
Scientific Research Applications
APTO-253 in Cancer Therapy
APTO-253 has shown promise in treating various forms of cancer, particularly hematologic malignancies. It acts by inducing CDKN1A (p21), which leads to cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells, without causing myelosuppression in animals and humans. The molecule is particularly effective due to its ability to stabilize G-quadruplex (G4) DNA structures, impacting genes like MYC and KIT. This stabilization leads to a reduction in MYC mRNA and protein levels, further contributing to the therapeutic effects against cancer cells (Local et al., 2018).
APTO-253 and DNA Repair
Research has highlighted the synthetic lethal interaction between APTO-253 and IDH1/2 mutations in cancer. APTO-253's ability to stabilize DNA G-quadruplex structures and induce DNA damage makes it especially effective in cancer cells with homologous recombination defects. This property aligns APTO-253 with a limited number of drugs that can exploit these specific deficiencies in DNA repair mechanisms (Tsai et al., 2019).
Targeting BRCA1/2 Deficiencies
APTO-253 also exhibits potency against cells with BRCA1/2 deficiencies. It operates by causing DNA damage, and its effectiveness is magnified in cells lacking functional BRCA1 or BRCA2, which are crucial for DNA repair. This makes APTO-253 a part of a unique class of drugs that can utilize defects in homologous recombination for therapeutic purposes (Tsai et al., 2018).
Clinical Applications and Safety
APTO-253 has been tested in clinical trials for its safety and efficacy in treating relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS). These studies demonstrate APTO-253's potential in reducing MYC gene expression and inducing apoptosis in AML cells. Importantly, it has shown a favorable safety profile, making it a promising candidate for further clinical development (Bejar et al., 2020).
Mechanisms of Resistance
Understanding resistance mechanisms to APTO-253 is crucial for enhancing its therapeutic effectiveness. Studies have revealed that the development of resistance in cancer cells involves overexpression of the ABCG2 drug efflux pump and alterations in the c-Myc gene. These insights are vital for developing strategies to overcome resistance and enhance the drug's clinical efficacy (Tsai et al., 2016).
Properties
CAS No. |
1422826-80-9 |
---|---|
Molecular Formula |
C22H14FN5 |
Molecular Weight |
367.38 |
IUPAC Name |
2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C22H14FN5/c1-11-17(13-7-6-12(23)10-16(13)26-11)22-27-20-14-4-2-8-24-18(14)19-15(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) |
InChI Key |
ZBMZAZLIAFTXRO-UHFFFAOYSA-N |
SMILES |
CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=C(F)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APTO-253 isomer; APTO 253 isomer; APTO253 isomer; LOR 253 isomer; LOR253 isomer; LOR-253 isomer; LT-253 isomer; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.